

Dauriporphine: A Technical Overview of its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Dauriporphine*

Cat. No.: *B1223170*

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Abstract

Dauriporphine, a naturally occurring oxoisoaporphine alkaloid, has garnered attention within the scientific community for its potential therapeutic applications. Isolated from medicinal plants such as *Menispermum dauricum* DC., this compound exhibits a range of biological activities, including antineoplastic and antiplatelet effects.^[1] Recent studies have begun to elucidate its mechanism of action, pointing to specific molecular targets in cancer signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **Dauriporphine**, with a focus on the experimental methodologies and signaling pathways relevant to drug discovery and development.

Chemical Structure and Properties

Dauriporphine is characterized by a tetracyclic isoquinoline core. Its systematic IUPAC name is 4,5,6,9-tetramethoxy-7H-dibenzo[de,h]quinolin-7-one. The planar structure of the oxoisoaporphine ring system is a key feature contributing to its biological activity, particularly its ability to interact with DNA.^[1]

Physicochemical Data

The key physicochemical properties of **Dauriporphine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₇ NO ₅	[1]
Molecular Weight	351.35 g/mol	[1]
CAS Number	88142-60-3	[1]
Appearance	Solid Powder	[1]
Boiling Point	602.8 °C at 760 mmHg	[1]
Density	1.31 g/cm ³	[1]
LogP	3.48	[1]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
SMILES	<chem>O=C1C2=C(C3=NC=CC4=C(C(OC)=C(C1=C34)OC)OC)C=C(C(OC)=C2</chem>	[1]
InChI Key	OOWSNEKQIRVGCG-UHFFFAOYSA-N	[1]

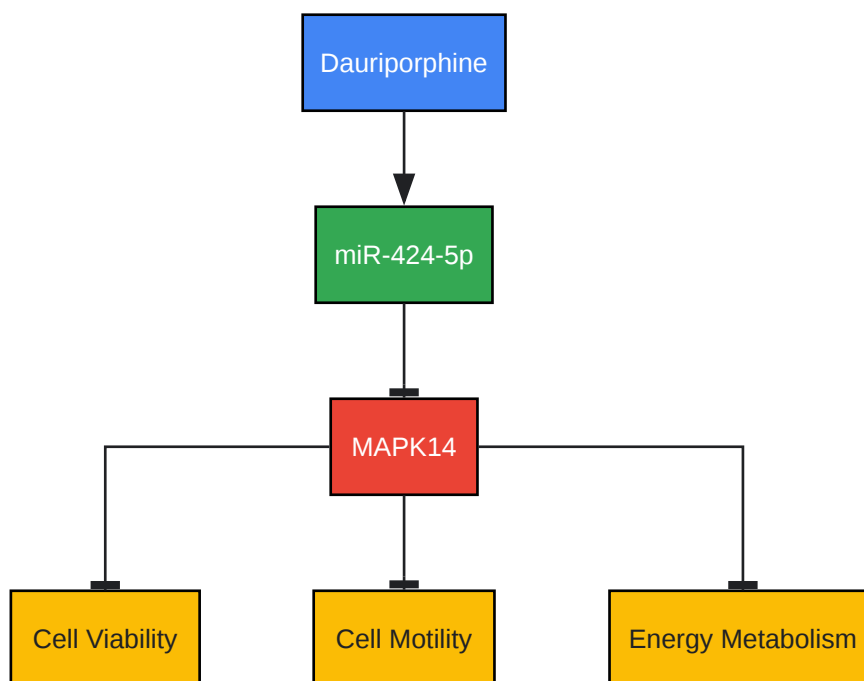
Biological Activity and Mechanism of Action

Dauriporphine has demonstrated significant biological activity, primarily as an antineoplastic and antiplatelet agent.[1] Its mechanism of action is an active area of research, with recent findings providing insight into its molecular targets.

Antineoplastic Activity

Dauriporphine exhibits cytotoxic effects against various cancer cell lines.[1] A recent study has identified a specific signaling pathway through which **Dauriporphine** exerts its anti-tumor effects in lung adenocarcinoma. It has been shown to inhibit lung cancer cell viability, motility, and energy metabolism by modulating the miR-424-5p/MAPK14 axis.[1]

The proposed signaling pathway is as follows:



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Dauriporphine's anticancer signaling pathway.

As a member of the oxoisoaporphine alkaloid family, **Dauriporphine's** anticancer activity may also be attributed to other mechanisms common to this class of compounds. These include:

- **DNA Intercalation and Topoisomerase Inhibition:** The planar structure of oxoisoaporphines allows them to intercalate between DNA base pairs, which can interfere with DNA replication and transcription, ultimately leading to cell death. This interaction can also lead to the inhibition of topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.
- **Generation of Reactive Oxygen Species (ROS):** Some oxoisoaporphine alkaloids have been shown to induce oxidative stress in cancer cells by generating ROS, which can damage cellular components and trigger apoptosis.
- **Telomerase Inhibition:** Telomerase is an enzyme that is often upregulated in cancer cells and plays a key role in their immortalization. Certain oxoisoaporphine alkaloids have been found to inhibit telomerase activity.

Antiplatelet Activity

Dauriporphine has been reported to have platelet aggregation inhibitory activity.[1] While the specific signaling pathway for **Dauriporphine**'s antiplatelet effect is not yet fully elucidated, the mechanism for other aporphine alkaloids involves the inhibition of thromboxane A2 formation. Some related compounds also exert their antiplatelet effects by increasing the levels of platelet cyclic AMP (cAMP).[2]

Experimental Protocols

Isolation of **Dauriporphine** from *Menispermum dauricum*

The following is a generalized protocol for the isolation of alkaloids from plant material, based on the original citation for the isolation of **Dauriporphine**. The specific details of the original protocol from Takani M, et al. (1983) may vary.

Objective: To extract and isolate **Dauriporphine** from the dried vines of *Menispermum dauricum*.

Materials:

- Dried and powdered vines of *Menispermum dauricum*
- Methanol
- Hydrochloric acid (HCl), 2% solution
- Ammonia water
- Chloroform
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform-methanol gradients)
- Rotary evaporator
- Chromatography columns

- Standard laboratory glassware

Procedure:

- **Extraction:** The powdered plant material is exhaustively extracted with methanol at room temperature. The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is suspended in a 2% HCl solution and filtered. The acidic aqueous solution is then washed with a nonpolar solvent like chloroform to remove neutral and acidic compounds. The aqueous layer is then basified with ammonia water to a pH of approximately 9-10.
- **Alkaloid Extraction:** The basified solution is then extracted repeatedly with chloroform. The combined chloroform extracts contain the crude alkaloid fraction.
- **Chromatographic Separation:** The crude alkaloid extract is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Isolation and Purification:** Fractions containing **Dauriporphine** are combined, and the solvent is evaporated. The residue is further purified by repeated column chromatography or preparative TLC to yield pure **Dauriporphine**.

The workflow for this process can be visualized as follows:



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Workflow for the isolation of **Dauriporphine**.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of **Dauriporphine** on a cancer cell line (e.g., A549 lung adenocarcinoma cells).

Materials:

- A549 cells
- **Dauriporphine** stock solution (in DMSO)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

Procedure:

- **Cell Seeding:** A549 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cell culture medium is replaced with fresh medium containing various concentrations of **Dauriporphine** (e.g., 0.1, 1, 10, 50, 100 μ M). A vehicle control (DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- **Formazan Solubilization:** The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control.

Conclusion

Dauriporphine is a promising natural product with demonstrated anticancer and antiplatelet activities. Its well-defined chemical structure and the recent elucidation of its role in the miR-424-5p/MAPK14 signaling pathway provide a solid foundation for further preclinical and clinical investigation. The experimental protocols outlined in this guide offer a starting point for researchers interested in the isolation, characterization, and biological evaluation of **Dauriporphine** and related oxoisoaporphine alkaloids. Further research is warranted to fully explore the therapeutic potential of this compound and to develop it as a novel therapeutic agent.

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References

- 1. Dauriporphine inhibited lung cancer cell viability, motility, and energy metabolism through the miR-424-5p/MAPK14 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplatelet effects of some aporphine and phenanthrene alkaloids in rabbits and man - PubMed [pubmed.ncbi.nlm.nih.gov]
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